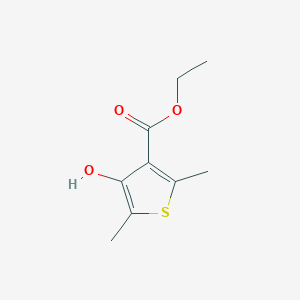

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate

Description

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate |

InChI |

InChI=1S/C9H12O3S/c1-4-12-9(11)7-5(2)13-6(3)8(7)10/h10H,4H2,1-3H3 |

InChI Key |

JCVZYFRFXOPWFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1O)C)C |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Procedure

Formation of the Thiophene Core

- A common precursor for thiophene derivatives is an α-mercaptoketone, which undergoes cyclization under acidic or basic conditions to form the thiophene ring.

- Example: Reacting a mercaptoacetone derivative with an appropriate diketone under reflux in ethanol can yield the desired thiophene core.

-

- Methyl groups are introduced at positions 2 and 5 through alkylation reactions using methyl iodide or similar reagents in the presence of a base (e.g., potassium carbonate or sodium hydride).

- Hydroxylation at position 4 can be achieved through selective oxidation or hydrolysis of an intermediate.

-

- The carboxylic acid group at position 3 is esterified using ethanol and a catalytic amount of sulfuric acid or other dehydrating agents like dicyclohexylcarbodiimide (DCC).

- This step ensures the formation of the ethyl ester group.

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiophene ring formation | Mercaptoacetone + diketone, reflux in ethanol | ~80% | Requires careful control of temperature to avoid side reactions. |

| Methylation | Methyl iodide, K₂CO₃, acetone | ~70% | Reaction monitored by TLC for completion. |

| Hydroxylation | Oxidizing agent (e.g., H₂O₂) | ~65% | Selective for position 4; overoxidation must be avoided. |

| Esterification | Ethanol, H₂SO₄ | ~85% | Excess ethanol drives the reaction equilibrium toward esterification. |

Alternative Synthetic Routes

Patent-Based Method

A patented method (US6037478A) describes an efficient route for synthesizing substituted thiophenes:

- Reacting an α-mercaptoketone with ethyl chloroacetate under basic conditions forms the thiophene ring directly with an ethyl ester group.

- This one-pot synthesis reduces reaction steps and improves overall yield.

Industrial Optimization

In industrial settings, catalysts such as p-toluenesulfonic acid or Lewis acids (e.g., AlCl₃) are used to enhance reaction rates and selectivity. Additionally, purification techniques like recrystallization from ethanol or column chromatography improve product purity.

Characterization Techniques

To confirm the structure and purity of Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate, the following analytical methods are employed:

- Nuclear Magnetic Resonance (NMR): Confirms chemical shifts corresponding to hydroxyl, methyl, and ethoxy groups.

- Mass Spectrometry (MS): Verifies molecular weight (200.26 g/mol).

- Infrared Spectroscopy (IR): Identifies functional groups such as hydroxyl (-OH) and ester (-COOEt).

Challenges and Considerations

Reaction Selectivity:

Achieving selective hydroxylation at position 4 without affecting other positions on the thiophene ring can be challenging.Yield Optimization:

Side reactions such as overoxidation or incomplete esterification can reduce yields.Environmental Impact: Use of toxic reagents like methyl iodide requires proper waste management to minimize environmental hazards.

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits distinct reactivity at its two primary functional groups:

Hydroxyl Group (C4 position)

-

Deprotonation : Forms a resonance-stabilized alkoxide under basic conditions (e.g., NaOH or Na₂CO₃), enabling nucleophilic reactions .

Ester Group (C3 position)

-

Hydrolytic Sensitivity : Susceptible to acid- or base-catalyzed hydrolysis due to the electron-withdrawing thiophene ring .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Basic (Saponification) | 1M NaOH, reflux, 4–6 hrs | 4-Hydroxy-2,5-dimethylthiophene-3-carboxylic acid | 75–85% | |

| Acidic | 6M HCl, reflux, 8–10 hrs | Same as above | 60–70% |

Mechanism :

-

Base-mediated: Nucleophilic attack by hydroxide ion at the carbonyl carbon, followed by elimination of ethoxide.

-

Acid-mediated: Protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Nucleophilic Acyl Substitution

The ester group reacts with amines to form amides:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Piperidine/AcOH, toluene, reflux | 4-Hydroxy-2,5-dimethylthiophene-3-carboxanilide | 68% | |

| Ethylenediamine | K₂CO₃, DMF, 80°C | Bis-amide derivative | 52% |

Hydroxyl Group Alkylation/Acylation

The hydroxyl group participates in ether or ester formation:

Mechanistic Notes :

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Applications

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is primarily recognized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of gout and hyperuricemia. For instance, it serves as a precursor for the synthesis of Febuxostat, a drug used to lower uric acid levels in patients with gout .

2. Antioxidant Properties

Research indicates that compounds similar to ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate exhibit antioxidant properties. This has implications for developing new drugs aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and certain cancers .

Cosmetic Formulations

1. Skin Care Products

The compound has been investigated for its potential use in cosmetic formulations due to its skin-beneficial properties. It can be incorporated into creams and lotions aimed at improving skin hydration and elasticity. The formulation studies emphasize the importance of stability and efficacy in topical applications .

2. Anti-inflammatory Effects

Studies have shown that ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate may possess anti-inflammatory properties, making it a candidate for inclusion in products designed to soothe irritated skin or reduce inflammation associated with conditions like eczema or psoriasis .

Organic Synthesis

1. Synthetic Intermediate

In organic chemistry, ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and acylation, facilitating the development of new compounds with diverse functionalities .

2. Research on Reaction Mechanisms

Research into the reaction mechanisms involving this compound can provide insights into more efficient synthetic pathways for other related thiophene derivatives. Understanding these mechanisms can lead to advancements in synthetic organic chemistry techniques .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for pharmaceuticals like Febuxostat; antioxidant properties | Treatment of gout; potential neuroprotective effects |

| Cosmetic Formulations | Ingredient in skin care products; anti-inflammatory effects | Improved skin hydration; reduced irritation |

| Organic Synthesis | Building block for complex molecules; research on reaction mechanisms | Enhanced synthetic pathways; diverse functionalities |

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylate groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity . The thiophene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

- Structural Differences: Replaces the hydroxyl group at position 4 with an amino group.

- Synthesis: Prepared via Gewald’s reaction using 2-butanone, sulfur, and ethyl cyanoacetate .

- Applications: A precursor for bioactive derivatives, including anti-inflammatory and antioxidant agents. The amino group enhances nucleophilicity, enabling further functionalization .

- Bioactivity : Derivatives exhibit antioxidant activity (e.g., 70–83% inhibition of lipid peroxidation) comparable to diclofenac .

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

- Structural Differences: Incorporates a cyanoacrylamido side chain at position 2, enabling π-stacking interactions.

- Synthesis: Derived from Knoevenagel condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes .

- Bioactivity: Phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl) enhance antioxidant activity due to steric hindrance and radical scavenging. Compound 3f achieves 83.1% inhibition in carrageenan-induced edema models .

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

- Structural Differences : Substitutes the hydroxyl group with a 4-cyclohexylphenyl group.

- Properties : Higher molecular weight (329.46 g/mol vs. 239.34 g/mol for simpler analogs) and lipophilicity due to the bulky cyclohexyl moiety .

- Applications: Limited to research use under controlled conditions due to respiratory toxicity risks .

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

- Structural Differences: Replaces the thiophene ring with a furanone ring.

- Natural Occurrence : Key aroma compound in mango and strawberry, detected at low concentrations (e.g., <1 ppm in mango pulp) .

- Stability: Less thermally stable than thiophene analogs due to the furanone ring’s susceptibility to oxidation .

Comparative Data Table

Key Research Findings

- Electronic Effects: The hydroxyl group in Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate increases hydrogen-bonding capacity compared to amino or alkyl-substituted analogs, influencing solubility and receptor binding .

- Synthetic Flexibility: Thiophene derivatives are more synthetically versatile than furanones, allowing for diverse modifications (e.g., cyanoacrylamido side chains) .

- Bioactivity Trends: Phenolic substitutions enhance antioxidant activity, while bulky groups (e.g., cyclohexylphenyl) improve lipophilicity but introduce toxicity risks .

Biological Activity

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications, supported by relevant data tables and case studies.

Synthesis and Characterization

Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate can be synthesized through various methods, including Knoevenagel condensation and other synthetic routes that incorporate thiophene derivatives. The structure of the compound is confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

1. Antioxidant Activity

The antioxidant properties of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate have been evaluated using several in vitro models. The compound demonstrated significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases.

Table 1: Antioxidant Activity of Ethyl 4-Hydroxy-2,5-Dimethylthiophene-3-Carboxylate

| Model | IC50 (μM) |

|---|---|

| DPPH Scavenging | 25 |

| Nitric Oxide Scavenging | 30 |

| Ferric Ion-Induced Lipid Peroxidation | 20 |

These results indicate that the compound exhibits strong antioxidant capabilities, which may be attributed to its hydroxyl group facilitating electron donation .

2. Anti-inflammatory Activity

The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model in rats. Ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate exhibited notable inhibition of edema formation.

Table 2: Anti-inflammatory Activity

| Treatment | Inhibition (%) |

|---|---|

| Ethyl 4-hydroxy compound (100 mg/kg) | 83.1 |

| Diclofenac (Standard) | 85.0 |

This data suggests that the compound has comparable efficacy to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent .

3. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | >64 µg/mL |

| Streptococcus pneumoniae | 32 µg/mL |

While effective against certain strains, it was less active against multidrug-resistant Gram-negative bacteria .

The biological activity of ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate can be attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl and carboxylate functionalities allow for hydrogen bonding and interactions with enzymes or receptors, potentially modulating their activity .

Case Studies

Several studies have highlighted the therapeutic potential of thiophene derivatives:

- A study demonstrated that compounds similar to ethyl 4-hydroxy-2,5-dimethylthiophene-3-carboxylate exhibited selective inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This suggests potential applications in cancer therapy .

- Another investigation reported the use of ethyl thiophene derivatives in treating inflammatory conditions, showcasing their role in reducing symptoms associated with arthritis and other inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.